2-Bromo-5-methylbenzoic acid
Overview
Description
2-Bromo-5-methylbenzoic acid: is an organic compound with the molecular formula C8H7BrO2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted by a bromine atom and a methyl group, respectively. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-methylbenzoic acid can be synthesized through the bromination of 2-methylbenzoic acid. The process involves the following steps:
Starting Material: 2-Methylbenzoic acid is used as the starting material.
Catalyst: Iron (III) chloride (FeCl3) is used as a catalyst.
Bromination: Liquid bromine (Br2) is added dropwise to the reaction mixture containing 2-methylbenzoic acid and FeCl3 in a suitable solvent such as acetic acid.
Reaction Conditions: The reaction is typically carried out at room temperature with constant stirring.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The key steps include:
Raw Materials: 2-Methylbenzoic acid and liquid bromine.
Catalyst: Iron (III) chloride.
Solvent: Acetic acid or water.
Reaction Vessel: A large-scale reactor equipped with a stirring mechanism.
Purification: The crude product is purified through crystallization and filtration to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of 2-bromo-5-methylbenzyl alcohol or 2-bromo-5-methylbenzaldehyde.
Oxidation: Formation of 2-bromo-5-carboxybenzoic acid.
Scientific Research Applications
2-Bromo-5-methylbenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of diabetes and cancer.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 2-Bromo-5-methylbenzoic acid depends on its specific application. In general, it acts by interacting with molecular targets such as enzymes or receptors. For example:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Protein-Ligand Interactions: It can form complexes with proteins, affecting their function and stability.
The exact molecular targets and pathways involved vary depending on the specific biological or chemical context .
Comparison with Similar Compounds
2-Bromo-5-methylbenzoic acid can be compared with other similar compounds, such as:
2-Bromo-4-methylbenzoic acid: Similar structure but with the bromine atom at position 4 instead of 5.
2-Iodo-5-methylbenzoic acid: Similar structure but with an iodine atom instead of a bromine atom.
2-Bromo-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful as an intermediate in organic synthesis and in the development of pharmaceuticals .
Properties
IUPAC Name |
2-bromo-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMISUUIYPFORW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90281184 | |
Record name | 2-Bromo-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90281184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6967-82-4 | |
Record name | 6967-82-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90281184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-bromo-5-methylbenzoic acid in pharmaceutical synthesis?
A: this compound serves as a crucial starting material in the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid []. This compound is an important molecular fragment of the orexin receptor antagonist, Filorexant (MK-6096) [].
Q2: What are the advantages of the synthetic route utilizing this compound for this target compound?
A2: The research highlights several advantages of using this compound in this synthesis compared to previously reported methods:
- Shortened synthetic pathway: This route offers a more direct approach to the target compound [].
- Simplified purification: The reaction results in a cleaner reaction profile, making the post-reaction workup and purification simpler [].
- High yield: The optimized reaction conditions using this compound lead to a maximum yield of 78.4% for the desired 5-methyl-2-(pyrimidin-2-yl)benzoic acid [].
Q3: Can you detail the specific reaction involving this compound to produce the target compound?
A: The synthesis utilizes a Negishi cross-coupling reaction []. In this reaction:
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